6,7-dihydro-5H-quinolin-8-one
Overview
Description
6,7-Dihydro-5H-quinolin-8-one is a heterocyclic compound with the molecular formula C9H9NO.
Mechanism of Action
Target of Action
The primary target of 6,7-dihydro-5H-quinolin-8-one is topoisomerase II , an enzyme responsible for inducing and repairing single-stranded DNA breaks . This compound functions as an inhibitor of topoisomerase II .
Mode of Action
This compound interacts with topoisomerase II by inhibiting its function . This inhibition leads to the accumulation of single-stranded breaks in the DNA, which can ultimately trigger cell death .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the DNA repair pathway mediated by topoisomerase II . By inhibiting this enzyme, the compound disrupts the normal repair process of DNA, leading to the accumulation of single-stranded breaks .
Result of Action
The inhibition of topoisomerase II by this compound leads to the accumulation of single-stranded breaks in the DNA . This accumulation can trigger cell death, making the compound a potential anticancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to exhibit good thermal stability, displaying appreciable catalytic activity at temperatures between 50 and 80 °C This suggests that temperature is a key environmental factor influencing the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dihydro-5H-quinolin-8-one can be synthesized through several methods. One common synthetic route involves the cyclization of 2-aminobenzyl alcohol with acetone in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar cyclization methods. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-quinolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6,7-Dihydro-5H-quinolin-8-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anticancer agents, such as tetrahydropyridoazepinones and thiosemicarbazones.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-one: A closely related compound with similar chemical properties.
Tetrahydroquinoline: A reduced form of quinoline with different reactivity.
Quinolone derivatives: Compounds with a similar core structure but varying functional groups.
Uniqueness
Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry .
Biological Activity
6,7-Dihydro-5H-quinolin-8-one (CAS Number: 56826-69-8) is a bicyclic compound recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 149.17 g/mol. The compound features a quinoline core, which is a well-established scaffold in medicinal chemistry known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes such as DNA replication and protein synthesis. The compound's effectiveness varies depending on the specific pathogens tested.
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound. In vitro tests have demonstrated its cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 6.31 |
MCF-7 (Breast) | 7.95 |
HCT-116 (Colon) | Varies |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents. For instance, derivatives of this compound have shown promising activity against MCF-7 and A549 cell lines, indicating its potential in targeted cancer therapies .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to apoptosis in cancer cells or inhibition of microbial growth .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Commonly derived from isoquinoline derivatives or phenethylamines through cyclization reactions.
- Ammonium Acetate-Mediated Reactions : Utilizing ammonium acetate in cyclocondensation reactions has been shown to yield this compound effectively .
- High-pressure Synthetic Techniques : Recent advancements include high-pressure Q-tube reactors that enhance yield and purity compared to traditional methods .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxicity of various derivatives of this compound against human cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited higher cytotoxicity against MCF-7 and A549 cells while showing moderate effects on HCT-116 cells .
- Antimicrobial Testing : Another study highlighted the compound's effectiveness against Pseudomonas aeruginosa and Klebsiella pneumonia, demonstrating inhibition zones comparable to standard antibiotics .
Properties
IUPAC Name |
6,7-dihydro-5H-quinolin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAKIQWNYAZUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471583 | |
Record name | 6,7-dihydro-5H-quinolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56826-69-8 | |
Record name | 6,7-dihydro-5H-quinolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dihydro-5H-quinoline-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic significance of 6,7-dihydro-5H-quinolin-8-one and how is it prepared?
A1: this compound serves as a valuable precursor for synthesizing more complex molecules. A novel two-step synthesis method involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline. This is followed by the reduction of the resulting oxime to produce 5,6,7,8-tetrahydroquinolin-8-ylamine. Hydrolysis of this oxime intermediate yields this compound. []
Q2: Are there any known catalytic applications of this compound derivatives?
A2: Yes, research indicates that bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes, derived from this compound, exhibit promising catalytic activity in ethylene polymerization. When activated with modified methylaluminoxane (MMAO) or methylaluminoxane (MAO), these complexes demonstrate high activity, producing polyethylene with controlled molecular weight and narrow dispersity. []
Q3: Is there any structural information available for this compound or its derivatives?
A3: While the provided abstracts lack specific spectroscopic data for this compound, detailed structural characterization of its bis(imino) cobalt complexes, like [2-(ArN=CPh)-8-(NAr)-C9H8N]CoCl2, is available. The molecular structures of complexes with varying Ar substituents (e.g., Ar = 2,6-Me2C6H3, 2,4,6-Me3C6H2) have been determined, revealing insights into their steric properties and the influence of substituents on the imino-carbon environments. []
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